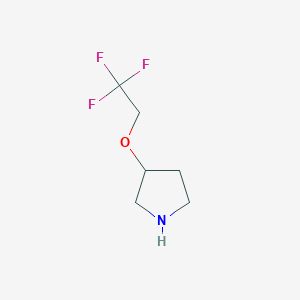
2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acétamide est un composé chimique appartenant à la classe des dérivés thiadiazoliques. Les thiadiazoles sont des composés hétérocycliques contenant des atomes de soufre et d'azote dans un cycle à cinq chaînons.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acétamide implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la cyclisation d'une molécule précurseur contenant les groupes fonctionnels nécessaires. Par exemple, la réaction de l'isobutylamine avec la thiosemicarbazide suivie d'une cyclisation avec l'anhydride acétique peut produire le dérivé thiadiazolique souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production cohérente. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, seraient soigneusement contrôlées pour maximiser l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acétamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Les réactions de réduction peuvent convertir le cycle thiadiazolique en d'autres groupes fonctionnels.
Substitution: Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution: Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle thiadiazolique.
Applications de recherche scientifique
Le 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acétamide a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie: Le composé a un potentiel en tant qu'agent bioactif, des études explorant ses propriétés antimicrobiennes et anticancéreuses.
Médecine: La recherche est en cours pour étudier son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action du 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, affectant ainsi les voies métaboliques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acétamide: Ce composé a une structure cyclique thiadiazolique similaire, mais avec des substituants différents.
5-Acétamido-1,3,4-thiadiazole-2-sulfonamide: Un autre dérivé thiadiazolique avec des groupes fonctionnels distincts.
Unicité
Le 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acétamide est unique en raison de ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Son groupe isobutyle, par exemple, peut influencer sa solubilité, sa réactivité et son interaction avec les cibles biologiques, le distinguant d'autres dérivés thiadiazoliques.
Cet article fournit un aperçu complet du 2-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acétamide, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C8H14N4OS |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
2-amino-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4OS/c1-5(2)3-7-11-12-8(14-7)10-6(13)4-9/h5H,3-4,9H2,1-2H3,(H,10,12,13) |
Clé InChI |
BSRGWWFABQCZBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN=C(S1)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


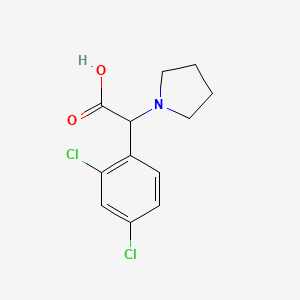
![Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B11810942.png)


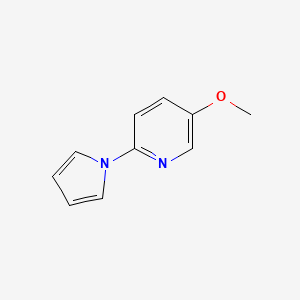
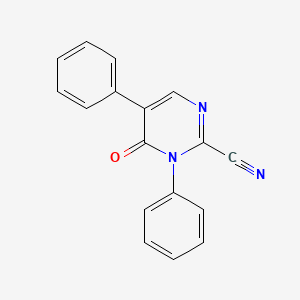
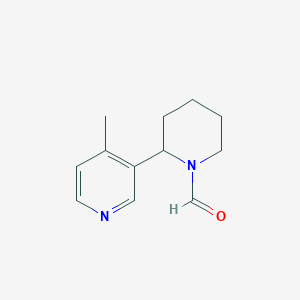
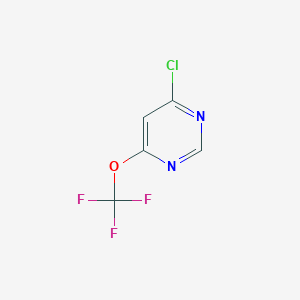
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B11810995.png)
![5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B11811002.png)


![4-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811025.png)
